molecular formula C12H20O4-2 B8454917 Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis-

Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis-

Cat. No. B8454917
M. Wt: 228.28 g/mol
InChI Key: GZXJUSAZKVWMKM-UHFFFAOYSA-L
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Patent
US07488853B2

Procedure details

The raw material liquid for oxidation usually contains 20 to 60% by weight of m-diisopropylbenzene monohydroperoxide and 10 to 40% by weight of m-diisopropylbenzene. As usual reaction conditions, a temperature of 70 to 110° C., a pressure of 0 to 1 MPaG, a residence time of about 0.01 to 50 hours and the like are illustrated. As an apparatus used in the oxidation step, for example, a flowing type or batch type reaction vessel or reaction column can be listed. The oxidation reaction mixture obtained in the oxidation step usually contains 3 to 30% by weight of m-diisopropylbenzene dihydroperoxide and 20 to 60% by weight of m-diisopropylbenzene monohydroperoxide and 35% by weight or less of m-diisopropylbenzene.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
m-diisopropylbenzene monohydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][OH:2].[CH:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([CH3:14])[CH3:13])[CH:7]=1)([CH3:5])[CH3:4].[CH:15]([C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([CH:24]([CH3:26])[CH3:25])[CH:19]=1)([CH3:17])[CH3:16].CC1C2COC(=O)C=2C(O[C@@H]2O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]2O)=C(C/C=C(/CCC(O)=O)\C)C=1OC>>[O-:1][OH:2].[O-:1][OH:2].[CH:12]([C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:3]([CH3:5])[CH3:4])[CH:7]=1)([CH3:14])[CH3:13].[O-:1][OH:2].[CH:24]([C:20]1[CH:21]=[CH:22][CH:23]=[C:18]([CH:15]([CH3:17])[CH3:16])[CH:19]=1)([CH3:26])[CH3:25].[CH:12]([C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:3]([CH3:5])[CH3:4])[CH:7]=1)([CH3:14])[CH3:13] |f:0.1,4.5.6,7.8|

Inputs

Step One
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
m-diisopropylbenzene monohydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC(=CC=C1)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As usual reaction conditions
CUSTOM
Type
CUSTOM
Details
a temperature of 70 to 110° C.
CUSTOM
Type
CUSTOM
Details
a residence time of about 0.01 to 50 hours
Duration
25.005 (± 24.995) h
CUSTOM
Type
CUSTOM
Details
a flowing type or batch type reaction vessel or reaction column
CUSTOM
Type
CUSTOM
Details
The oxidation reaction mixture

Outcomes

Product
Name
Type
product
Smiles
[O-]O.[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
Name
Type
product
Smiles
[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
Name
Type
product
Smiles
C(C)(C)C1=CC(=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07488853B2

Procedure details

The raw material liquid for oxidation usually contains 20 to 60% by weight of m-diisopropylbenzene monohydroperoxide and 10 to 40% by weight of m-diisopropylbenzene. As usual reaction conditions, a temperature of 70 to 110° C., a pressure of 0 to 1 MPaG, a residence time of about 0.01 to 50 hours and the like are illustrated. As an apparatus used in the oxidation step, for example, a flowing type or batch type reaction vessel or reaction column can be listed. The oxidation reaction mixture obtained in the oxidation step usually contains 3 to 30% by weight of m-diisopropylbenzene dihydroperoxide and 20 to 60% by weight of m-diisopropylbenzene monohydroperoxide and 35% by weight or less of m-diisopropylbenzene.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
m-diisopropylbenzene monohydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][OH:2].[CH:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([CH3:14])[CH3:13])[CH:7]=1)([CH3:5])[CH3:4].[CH:15]([C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([CH:24]([CH3:26])[CH3:25])[CH:19]=1)([CH3:17])[CH3:16].CC1C2COC(=O)C=2C(O[C@@H]2O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]2O)=C(C/C=C(/CCC(O)=O)\C)C=1OC>>[O-:1][OH:2].[O-:1][OH:2].[CH:12]([C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:3]([CH3:5])[CH3:4])[CH:7]=1)([CH3:14])[CH3:13].[O-:1][OH:2].[CH:24]([C:20]1[CH:21]=[CH:22][CH:23]=[C:18]([CH:15]([CH3:17])[CH3:16])[CH:19]=1)([CH3:26])[CH3:25].[CH:12]([C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:3]([CH3:5])[CH3:4])[CH:7]=1)([CH3:14])[CH3:13] |f:0.1,4.5.6,7.8|

Inputs

Step One
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
m-diisopropylbenzene monohydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC(=CC=C1)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As usual reaction conditions
CUSTOM
Type
CUSTOM
Details
a temperature of 70 to 110° C.
CUSTOM
Type
CUSTOM
Details
a residence time of about 0.01 to 50 hours
Duration
25.005 (± 24.995) h
CUSTOM
Type
CUSTOM
Details
a flowing type or batch type reaction vessel or reaction column
CUSTOM
Type
CUSTOM
Details
The oxidation reaction mixture

Outcomes

Product
Name
Type
product
Smiles
[O-]O.[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
Name
Type
product
Smiles
[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
Name
Type
product
Smiles
C(C)(C)C1=CC(=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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